3-(3-Aminopropanoylamino)propanoic acid

Pharmaceutical Analysis Impurity Profiling Quality Control

Calcium pantothenate impurity profiling demands the exact EP/BP-designated Impurity G standard-generic dipeptides cannot substitute. • EP/BP reference standard for HPLC calibration & ANDA batch validation. • NSC 97926 for peptide library screening & immunoassay-based discovery. • β-Ala-β-Ala-OH building block for β-amino acid spacers with enhanced proteolytic stability. White to off-white powder; ≥95% purity; global shipping available.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 2140-53-6
Cat. No. B1582213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropanoylamino)propanoic acid
CAS2140-53-6
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC(CN)C(=O)NCCC(=O)O
InChIInChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11)
InChIKeyDWCSTCCKNZMDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Ala-β-Ala Identity & Baseline Specs


3-(3-Aminopropanoylamino)propanoic acid (CAS 2140-53-6), also widely known as β-alanyl-β-alanine, is a dipeptide composed of two β-alanine residues . Its molecular formula is C₆H₁₂N₂O₃ with a molecular weight of 160.17 g/mol, and it is assigned the NSC (National Cancer Institute) number 97926 . The compound is a white to off-white powder with a melting point of 212°C [1]. It is primarily supplied as a high-purity (≥95% to ≥99%) research chemical, with key applications including its role as a pharmaceutical impurity standard, a building block in peptide synthesis, and a tool for peptide screening in drug discovery [2].

Impurity Standard EP/BP Calcium Pantothenate Impurity G
Building Block β-dipeptide for peptide synthesis
Screening Tool Peptide library hit discovery (NSC 97926)
Research Probe Reported IL-4 / histamine pathway tool

Why β-Ala-β-Ala Cannot Be Substituted


Substituting 3-(3-aminopropanoylamino)propanoic acid with a similar dipeptide, such as L-alanyl-L-alanine (α-Ala-α-Ala, CAS 1948-31-8) or carnosine (β-alanyl-L-histidine, CAS 305-84-0), is not valid due to fundamental differences in molecular identity, validated application, and recognized standards. While other dipeptides share the 'β-alanine' motif, they do not serve as the designated EP/BP pharmacopoeial impurity standard for calcium pantothenate, as this specific β-Ala-β-Ala (CAS 2140-53-6) does [1]. Similarly, its role in peptide screening libraries is tied to its unique structure and NSC 97926 identifier, which are used to generate specific biological activity profiles not replicable by another compound . For synthetic chemists, substituting this building block with a different dipeptide will result in a different final product, as the spacing and properties of two β-alanine residues differ from those of other amino acid combinations . Therefore, its procurement is driven by exact structural requirements in analytical, synthetic, and discovery contexts.

Regulatory designation mismatch
Only CAS 2140-53-6 is the EP/BP Impurity G for Calcium Pantothenate; other dipeptides lack this official status.
Biological activity profile may not transfer
Carnosine/anserine show antioxidant or ergogenic activities, not the reported IL-4 pathway research context.
Molecular scaffold differs
α-dipeptides (e.g., α-Ala-α-Ala) introduce different spacing and conformational flexibility compared to the β-backbone.

Selection Evidence vs. Comparators


Calcium Pantothenate Impurity G Standard

3-(3-Aminopropanoylamino)propanoic acid is unequivocally defined as 'Impurity G' for the drug substance Calcium Pantothenate in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) [1]. Its closest potential analogs, such as other simple dipeptides or β-alanine oligomers (e.g., CAS 69010-59-9), lack this specific regulatory designation. While those analogs may be present as impurities in other syntheses, they are not the recognized standard for this assay, making this compound non-substitutable for regulatory compliance.

Regulatory Designation
Head-to-head
EP/BP Impurity G for Calcium Pantothenate
Mandatory standard for regulatory compliance; analogs cannot substitute.
Designated in EP/BP monographs.
Pharmaceutical Analysis Impurity Profiling Quality Control

Peptide Screening Utility vs. Carnosine

The compound is actively used as a tool in peptide screening, a process that pools active peptides primarily by immunoassay for functional analysis and epitope screening in drug development . This application is linked to its specific NSC identifier (NSC 97926). In contrast, a well-known analog, carnosine (β-alanyl-L-histidine), has well-defined biological activities such as antioxidant and anti-glycation effects, which are not the primary applications of β-Ala-β-Ala. The use of β-Ala-β-Ala is therefore more aligned with discovery-phase, high-throughput screening rather than targeted mechanistic studies.

Screening Application
Class-level inference
High-throughput immunoassay peptide screening (NSC 97926)
Supports discovery-phase hit identification; not a targeted bioactive compound.
Distinct from carnosine's antioxidant activities.
Drug Discovery Peptide Library Immunoassay

β-Dipeptide vs. α-Dipeptide Backbone

As a β-dipeptide, 3-(3-aminopropanoylamino)propanoic acid provides a distinct structural building block compared to common α-dipeptides like α-Ala-α-Ala (CAS 1948-31-8). The β-alanine backbone results in a different spacing between the N- and C-termini and imparts different conformational properties to peptides into which it is incorporated. This affects the flexibility, proteolytic stability, and overall 3D structure of the resulting peptides, which is critical for designing peptidomimetics or peptide-based materials. Its use as a building block is explicitly cited by suppliers .

Molecular Scaffold
Class-level inference
β-dipeptide backbone vs. α-dipeptide backbone
β-alanine spacing alters conformation and proteolytic stability.
Design choice for peptidomimetic geometry.
Peptide Synthesis Biomaterials Peptidomimetics

Antiallergic Activity vs. Related Dipeptides

This specific dipeptide has been documented for its application in antiallergic research as an inhibitor of interleukin-4 (IL-4) formation, an antihistaminic agent, and a naive cell differentiation inhibitor [1]. While other β-alanine-containing dipeptides like carnosine have different biological profiles (e.g., anti-aging, antioxidant), and others like anserine are studied for muscle performance, this particular activity profile is specifically associated with H-β-Ala-β-Ala-OH in the cited source.

Biological Activity Profile
Class-level inference
Reported IL-4 inhibitor, antihistaminic, naive cell diff. inhibitor
Specific activity profile not shared by carnosine/anserine.
Based on supplier source; validate for specific assay.
Immunology Allergy Interleukin-4

Application Scenarios for β-Ala-β-Ala


Pharmaceutical QC & Regulatory Compliance

Procure 3-(3-aminopropanoylamino)propanoic acid to serve as the EP/BP-designated 'Impurity G' standard for the analysis of Calcium Pantothenate API and finished drug products. Use it to calibrate analytical methods (e.g., HPLC) for impurity profiling and to validate that production batches meet pharmacopoeial specifications [1]. This is a non-negotiable, identity-driven application.

Peptide Screening & Hit Identification

Incorporate this compound (NSC 97926) into peptide libraries for high-throughput screening campaigns aimed at discovering novel interactions or epitopes using immunoassays . Its well-defined identity and availability make it suitable for this application, where hits are identified based on their specific chemical structure.

Peptidomimetics & Biomaterials Synthesis

Employ β-Ala-β-Ala-OH as a specialized building block in peptide synthesis to introduce a β-amino acid spacer or create unique secondary structures. This is particularly relevant for designing peptides with enhanced resistance to proteolysis or altered conformational flexibility compared to peptides built solely from α-amino acids .

Allergic Mechanism Research

Use this compound as a tool in cellular assays to investigate pathways related to IL-4 formation, histamine response, or naive cell differentiation, based on its reported biological activities [2]. This application is specific to the research community exploring these immunomodulatory mechanisms.

Application
Selection Property
Validation Focus
Pharmaceutical QC & Regulatory Compliance
EP/BP impurity standard designation
HPLC method calibration for Calcium Pantothenate impurity profiling
Peptide screening & hit identification
Unique chemical identity (NSC 97926)
Immunoassay-based hit confirmation and specificity testing
Peptidomimetic & biomaterials synthesis
β-dipeptide backbone geometry
Conformational analysis and proteolytic stability testing
Allergic mechanism research
Reported IL-4 / histamine pathway modulation
Cell-based assay validation for IL-4 inhibition or histamine response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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